molecular formula C21H24N2O5S B3467240 3,4,5-triethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

3,4,5-triethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No. B3467240
M. Wt: 416.5 g/mol
InChI Key: BAGGZAMKJLNHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-triethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is not fully understood. However, studies have shown that this compound exhibits potent anticancer activity by inducing apoptosis in cancer cells. It is believed that this compound targets specific proteins in cancer cells, leading to their death. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anticancer activity in vitro and in vivo. This compound has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4,5-triethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of new drugs. Additionally, this compound has been shown to exhibit potent anticancer activity and potential neuroprotective effects. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research of 3,4,5-triethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide. One of the main directions is to further explore its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective drugs based on its structure. Finally, the synthesis of analogs of this compound could lead to the development of new drugs with improved therapeutic potential.

Scientific Research Applications

The unique chemical structure of 3,4,5-triethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide makes it a promising candidate for the development of new drugs. This compound has been studied extensively in the field of medicinal chemistry, and its potential therapeutic applications have been explored in various scientific research studies. Some of the potential applications of this compound include its use as an anticancer agent, as well as its potential use in the treatment of neurological disorders.

properties

IUPAC Name

3,4,5-triethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-5-26-16-10-13(11-17(27-6-2)19(16)28-7-3)20(24)23-21-22-15-9-8-14(25-4)12-18(15)29-21/h8-12H,5-7H2,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGGZAMKJLNHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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